tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate

PROTAC Targeted Protein Degradation Chemical Biology

tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate (CAS 874831-60-4) is a bifunctional organic compound belonging to the class of N-Boc-protected aminoalkyl piperazines, with a molecular formula of C₁₂H₂₅N₃O₂ and a molecular weight of 243.35 g/mol. Its structure features a tert-butyl carbamate (Boc) protective group, a propyl chain linker, and a terminal piperazine ring, which serves as a nucleophilic handle for further conjugation.

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
CAS No. 874831-60-4
Cat. No. B1517297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-(piperazin-1-yl)propyl)carbamate
CAS874831-60-4
Molecular FormulaC12H25N3O2
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN1CCNCC1
InChIInChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-5-4-8-15-9-6-13-7-10-15/h13H,4-10H2,1-3H3,(H,14,16)
InChIKeyRYXOGEGCRBIYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate (CAS 874831-60-4) for PROTAC Synthesis and Pharmaceutical R&D


tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate (CAS 874831-60-4) is a bifunctional organic compound belonging to the class of N-Boc-protected aminoalkyl piperazines, with a molecular formula of C₁₂H₂₅N₃O₂ and a molecular weight of 243.35 g/mol [1]. Its structure features a tert-butyl carbamate (Boc) protective group, a propyl chain linker, and a terminal piperazine ring, which serves as a nucleophilic handle for further conjugation . The compound is commercially available as a liquid or oil in purities ranging from 95% to 98%, and its primary documented application is as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation research .

Why Generic Substitution of CAS 874831-60-4 Fails: Linker Geometry and PROTAC Functional Efficacy


In PROTAC and pharmaceutical intermediate applications, generic substitution of tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate with structurally similar piperazine derivatives is not straightforward due to differences in linker length, stereoelectronic properties, and hydrogen-bonding capacity [1]. The propyl spacer between the Boc-protected amine and the piperazine ring establishes a specific distance and conformational flexibility that influences ternary complex formation between the E3 ligase and target protein in PROTAC designs; analogs with different spacer lengths or N-substitution patterns may alter degradation efficiency or fail to recruit the intended E3 ligase [2]. Additionally, the free secondary amine of the piperazine ring is essential for subsequent derivatization, and alternative protecting groups or substitution patterns would yield different reactivity profiles and physicochemical properties . The quantitative evidence below clarifies the specific differentiation parameters that justify selecting this compound over closely related analogs.

Quantitative Differentiation Evidence for tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate (CAS 874831-60-4)


Direct PROTAC Linker Application in TrimTAC1: Validated Functional Efficacy vs. Unvalidated Analogs

tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate has been directly validated as the PROTAC linker in the synthesis of TrimTAC1 (HY-169355), a functional degrader that selectively targets the multimeric protein Nucleoporin for degradation [1]. In contrast, the N-methyl analog tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate (CAS 1313712-68-3) lacks documented PROTAC validation and exhibits altered physicochemical properties including increased molecular weight (257.37 g/mol vs. 243.35 g/mol), modified hydrogen-bond donor count (1 vs. 2), and increased XLogP3 (0.9 vs. 0.7) that may affect linker solubility and ternary complex formation [2].

PROTAC Targeted Protein Degradation Chemical Biology

Vendor-Reported Purity and Price-Per-Gram Differentiation for Procurement Decisions

Multiple vendors supply tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate with documented purity grades and pricing that inform procurement decisions. Aladdin Scientific offers 98% purity material at $170.90 per gram (1 g scale), representing a lower cost per gram compared to Apollo Scientific's 97% purity material at £117.00 per gram (approximately $146 USD/g) . The N-methyl analog (CAS 1313712-68-3) is offered at 95% purity without published pricing transparency, complicating direct cost comparisons .

Procurement Quality Control Cost Analysis

pKa Differentiation: Piperazine Basicity vs. N-Methyl Analog for pH-Dependent Solubility Control

The predicted pKa of tert-butyl N-(3-(piperazin-1-yl)propyl)carbamate is 12.86 ± 0.46, attributed to the secondary amine of the piperazine ring . This basic center enables protonation under physiological and endosomal pH conditions, potentially enhancing aqueous solubility and influencing linker behavior in PROTAC applications where piperazine-containing linkers have been shown to improve solubility through pH-responsive protonation [1]. The N-methyl analog (CAS 1313712-68-3) lacks a free secondary amine on the piperazine nitrogen due to carbamate N-methylation, which eliminates this protonation site and is expected to reduce pH-dependent solubility modulation.

Physicochemical Properties Solubility Drug Design

Lipophilicity (LogD) Comparison for Membrane Permeability and Aqueous Solubility Balance

The target compound exhibits an ACD/LogD (pH 7.4) value of -0.69, indicating favorable aqueous solubility under physiological conditions while maintaining sufficient lipophilicity for cellular permeability . This LogD profile is distinct from the N-methyl analog, which has an XLogP3 of 0.9 and lacks a free secondary amine, resulting in different hydrogen-bond donor capacity (HBD = 2 for target compound vs. HBD = 1 for analog) [1]. In PROTAC linker design, balanced LogD values near or slightly below zero are often preferred to avoid excessive lipophilicity that can cause non-specific binding and poor solubility while retaining sufficient permeability.

Physicochemical Properties ADME PROTAC Design

Structural Basis for PROTAC Ternary Complex Formation: Spacer Length Differentiation

The target compound features a propyl (C3) spacer between the Boc-protected amine and the piperazine ring, with 6 rotatable bonds and a molecular length that contributes to the specific linker geometry in TrimTAC1 [1]. In PROTAC design, linker length and composition are critical determinants of ternary complex formation efficiency and degradation potency; piperazine-based linkers with defined spacer lengths provide semi-rigid, pH-responsive units that can be tuned for specific protein-protein interaction distances [2]. Analogs with different spacer lengths (e.g., C2 ethyl or C4 butyl variants) would alter the distance between E3 ligase and target protein binding moieties, potentially compromising degradation efficiency or shifting degradation selectivity.

PROTAC Linker Design Ternary Complex Structure-Activity Relationship

Hydrogen-Bond Donor Count as a Key Differentiator for PROTAC Linker Physicochemical Profiles

The target compound possesses two hydrogen-bond donors (HBD = 2) originating from the secondary amine of the piperazine ring and the carbamate NH group [1]. In contrast, the N-methyl analog (CAS 1313712-68-3) has only one hydrogen-bond donor (HBD = 1) due to methylation of the carbamate nitrogen, which eliminates the carbamate NH while the piperazine secondary amine remains available [2]. This difference in HBD count affects intermolecular interactions, solubility, and potential for non-specific binding in biological systems.

Hydrogen Bonding PROTAC Design Physicochemical Properties

Validated Application Scenarios for tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate (CAS 874831-60-4)


PROTAC Linker for TrimTAC1 Synthesis in Targeted Nucleoporin Degradation Studies

tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate is the validated linker component for synthesizing TrimTAC1, a PROTAC degrader that selectively targets the multimeric protein Nucleoporin for degradation [1]. This application scenario is appropriate for research laboratories engaged in targeted protein degradation studies, particularly those investigating nuclear pore complex biology or developing PROTACs with similar linker geometry requirements. The compound's documented use in a published PROTAC system distinguishes it from unvalidated analogs and provides a reproducible starting point for degrader synthesis [2].

Pharmaceutical Intermediate for Piperazine-Containing Drug Candidates Requiring Boc-Protected Amine Handles

As an N-Boc-protected aminoalkyl piperazine, this compound serves as a versatile intermediate for synthesizing pharmaceutical candidates that incorporate piperazine pharmacophores. The Boc group provides orthogonal protection during multi-step syntheses, enabling selective deprotection under mild acidic conditions to reveal the primary amine for subsequent conjugation [1]. The propyl spacer between the Boc-protected amine and piperazine ring offers a defined distance for constructing molecules with specific spatial arrangements of functional groups, which is valuable for structure-activity relationship (SAR) studies in medicinal chemistry [2].

PROTAC Linker Library Component for Ternary Complex Optimization Studies

The compound's C3 propyl spacer length, combined with its piperazine ring that provides a protonatable site (pKa ~12.86) [1] and balanced LogD (-0.69 at pH 7.4) [2], makes it a suitable member of PROTAC linker libraries for systematic evaluation of linker length and composition effects on degradation efficiency. In PROTAC development, linker optimization is critical for achieving potent and selective degradation, and piperazine-containing linkers have been recognized for their ability to enhance solubility through pH-responsive protonation in the endosomal compartment . Researchers can procure this compound alongside linker analogs with varying spacer lengths or substitution patterns to conduct comparative degradation studies.

Chemical Biology Tool for Conjugation to E3 Ligase Ligands in Targeted Protein Degradation

tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate can be conjugated to E3 ligase ligands such as cereblon (CRBN) or VHL ligands to form E3 ligase ligand-linker conjugates, which are key intermediates in modular PROTAC synthesis [1]. The piperazine ring serves as a nucleophilic attachment point for introducing the target protein ligand after Boc deprotection, while the propyl spacer provides appropriate distance between the E3 ligase-binding moiety and the eventual target protein-binding moiety. This application scenario leverages the compound's bifunctional nature and validated performance in the TrimTAC1 system [2].

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